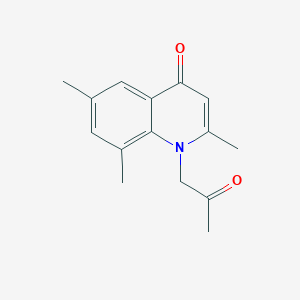
2,6,8-Trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,8-Trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,6,8-Trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a quinoline core with three methyl groups and a 2-oxopropyl side chain, giving it a molecular formula of C15H17NO and a molecular weight of 243.30 g/mol . The following sections explore its biological activity, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds in the quinoline family, including this compound, exhibit diverse biological activities. These include:
- Antimicrobial Properties : The compound has shown promise as a lead for developing new antimicrobial agents .
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines .
- Enzyme Inhibition : Interaction studies have indicated binding affinity with specific enzymes and receptors, which may contribute to its pharmacological profile .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key points include:
- Nucleophilic Addition Reactions : The carbonyl group in the 2-oxopropyl moiety allows for nucleophilic addition reactions, enhancing reactivity .
- Protonation and Coordination : The nitrogen atom in the quinoline structure can participate in protonation and coordination reactions, potentially influencing its biological interactions .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related derivatives:
Anticancer Studies
A study focusing on related quinoline derivatives demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line. The findings suggest that structural modifications can enhance anticancer activity .
Antimicrobial Activity
In vitro assays have shown that quinoline derivatives exhibit varying degrees of antibacterial activity. For instance, compounds similar to this compound were tested against Gram-positive bacteria with promising results .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound sets it apart from other quinoline derivatives. Below is a comparison table highlighting its features against similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,6-Dimethylquinolin-4(1H)-one | Methyl groups at positions 2 and 6 | Known for neuroprotective effects |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Utilized in chelation therapy |
| 3-Aminoquinoline | Amino group at position 3 | Demonstrates significant antibacterial activity |
| This compound | Methyl groups at positions 2, 6, and 8; carbonyl group | Potential for diverse pharmacological applications |
Future Directions
Further research is necessary to fully understand the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
- Mechanistic Studies : Investigating specific pathways affected by the compound.
特性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
2,6,8-trimethyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C15H17NO2/c1-9-5-10(2)15-13(6-9)14(18)7-11(3)16(15)8-12(4)17/h5-7H,8H2,1-4H3 |
InChIキー |
UIEMYNFLRPXDTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2CC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















